
ABI-011
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABI-011 is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 μg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 μg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Applications De Recherche Scientifique
Inhibition of v-Abl Transformation in 3T3 Cells
The ABI-011 protein, known as Abi-1, has been shown to inhibit the transformation of NIH3T3 cells by the Abelson murine leukemia virus. This effect is due to the overexpression of both full-length and alternatively spliced forms of the protein. The inhibition requires the SH3 domain of Abi-1, suggesting a direct interaction with the virus is necessary for the inhibitory effect (Ikeguchi, Yang, Gao, & Goff, 2001).
Role in Breast Cancer Cell Proliferation, Migration, and Invasion
Abi-1 has been identified as a critical player in the proliferation, migration, and invasion of breast cancer cells. The study found that ABI-1 levels are higher in highly invasive breast cancer cell lines compared to weakly invasive ones. Down-regulation of ABI-1 in MDA-MB-231 cells led to decreased cell proliferation, invasion, and migration abilities, suggesting its pivotal role in breast cancer spread (Wang, Navab, Iakovlev, et al., 2007).
Regulation of Actin Dynamics in Neuronal Development
ABI-1 is an important component in the regulation of the actin cytoskeleton and is involved in neuronal development and synapse formation. Its interaction with ProSAP2/Shank3 and involvement in a trimeric complex consisting of Abi-1, Eps8, and Sos-1, are crucial for dendrite and synapse formation. Downregulation of Abi-1 leads to excessive dendrite branching and immature spine and synapse morphology, highlighting its significant role in neuronal structure and function (Proepper, Johannsen, Liebau, et al., 2007).
Influence on Epithelial Ovarian Cancer Progression
Research indicates that upregulation of Abelson interactor protein 1 (Abi1) is associated with tumor progression and poor outcomes in epithelial ovarian cancer (EOC). High levels of Abi1 expression correlate with advanced stages and grades of EOC and have been linked to shorter survival, suggesting that Abi1 acts as a tumor-promoting gene in EOC progression (Zhang, Tang, Chen, et al., 2015).
Propriétés
Formule moléculaire |
C27H32F2N8 |
|---|---|
Apparence |
Solid powder |
Pureté |
> 98% |
Synonymes |
ABI-011; ABI 011; ABI011.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


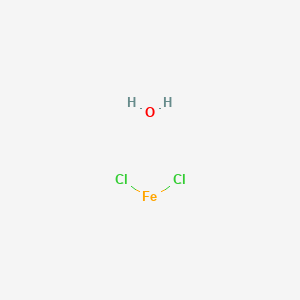
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
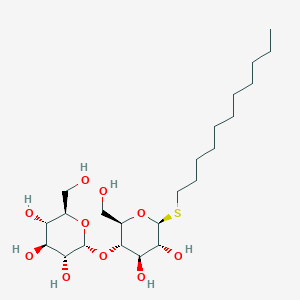
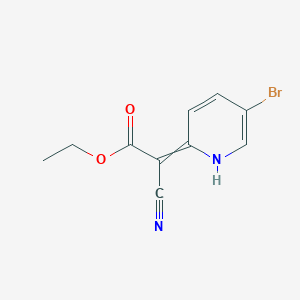
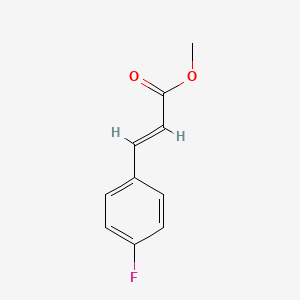
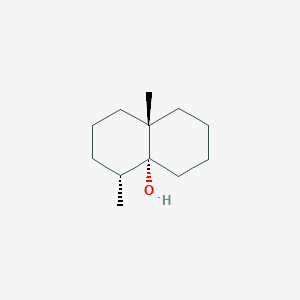
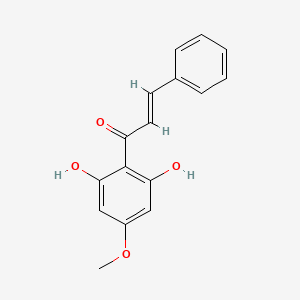
![N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine)](/img/structure/B1149813.png)
